molecular formula C9H17NO B088553 4-Pent-1-en-2-ylmorpholine CAS No. 13750-56-6

4-Pent-1-en-2-ylmorpholine

Cat. No. B088553
CAS RN: 13750-56-6
M. Wt: 155.24 g/mol
InChI Key: KNVLKSDDFIUAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pent-1-en-2-ylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

4-Pent-1-en-2-ylmorpholine has a wide range of scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules. Moreover, 4-Pent-1-en-2-ylmorpholine has been used as a precursor for the synthesis of bioactive compounds, such as antitumor and anti-inflammatory agents.

Mechanism Of Action

The mechanism of action of 4-Pent-1-en-2-ylmorpholine is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a double bond and a morpholine ring. The morpholine ring can act as a Lewis base, while the double bond can act as a nucleophile, thereby facilitating the formation of new bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Pent-1-en-2-ylmorpholine. However, it has been reported to exhibit moderate toxicity towards various cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Pent-1-en-2-ylmorpholine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the use of 4-Pent-1-en-2-ylmorpholine in scientific research. One potential application is in the synthesis of new bioactive compounds, particularly in the development of new antitumor and anti-inflammatory agents. Another potential direction is in the development of new catalysts for organic reactions. Additionally, the use of 4-Pent-1-en-2-ylmorpholine as a ligand in coordination chemistry could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 4-Pent-1-en-2-ylmorpholine is a unique chemical compound with a wide range of scientific research applications. Its synthesis method is straightforward, and it exhibits several advantages for use in lab experiments. Although its mechanism of action and biochemical and physiological effects are not well understood, it has the potential to be used in the development of new bioactive compounds and catalysts for organic reactions.

Synthesis Methods

The synthesis of 4-Pent-1-en-2-ylmorpholine involves the reaction between 4-Pent-1-en-2-ol and morpholine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of 4-Pent-1-en-2-ylmorpholine is shown below:

properties

CAS RN

13750-56-6

Product Name

4-Pent-1-en-2-ylmorpholine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-pent-1-en-2-ylmorpholine

InChI

InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3

InChI Key

KNVLKSDDFIUAJC-UHFFFAOYSA-N

SMILES

CCCC(=C)N1CCOCC1

Canonical SMILES

CCCC(=C)N1CCOCC1

synonyms

Morpholine, 4-(1-methylenebutyl)-

Origin of Product

United States

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